molecular formula C14H11NO4 B6401771 6-Methyl-2-(3-nitrophenyl)benzoic acid, 95% CAS No. 1261983-26-9

6-Methyl-2-(3-nitrophenyl)benzoic acid, 95%

Cat. No. B6401771
CAS RN: 1261983-26-9
M. Wt: 257.24 g/mol
InChI Key: UUULXFPIIHDSHW-UHFFFAOYSA-N
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Description

6-Methyl-2-(3-nitrophenyl)benzoic acid (6-MNPBA) is an organic compound with the chemical formula C12H9NO4. It is a yellow-orange solid that is soluble in a variety of organic solvents. 6-MNPBA has been used in numerous scientific research applications, including as a reagent for the synthesis of various organic compounds and as an inhibitor of enzymes in biochemical studies.

Scientific Research Applications

6-Methyl-2-(3-nitrophenyl)benzoic acid, 95% has been used in numerous scientific research applications, including as a reagent for the synthesis of various organic compounds and as an inhibitor of enzymes in biochemical studies. 6-Methyl-2-(3-nitrophenyl)benzoic acid, 95% has also been used in the synthesis of a variety of organic compounds, including pharmaceuticals and other organic molecules. 6-Methyl-2-(3-nitrophenyl)benzoic acid, 95% has also been used in the synthesis of polymers and other materials.

Mechanism of Action

6-Methyl-2-(3-nitrophenyl)benzoic acid, 95% is an inhibitor of enzymes in biochemical studies. It works by binding to the active site of the enzyme, blocking the binding of the enzyme’s substrate. This prevents the enzyme from catalyzing the reaction, thus inhibiting the enzyme’s activity.
Biochemical and Physiological Effects
6-Methyl-2-(3-nitrophenyl)benzoic acid, 95% has been used in numerous biochemical and physiological studies. It has been used to study the structure and function of enzymes and other proteins, as well as to study the effects of various drugs and other substances on physiological processes. 6-Methyl-2-(3-nitrophenyl)benzoic acid, 95% has also been used to study the effects of various environmental factors on physiological processes.

Advantages and Limitations for Lab Experiments

The advantages of using 6-Methyl-2-(3-nitrophenyl)benzoic acid, 95% in laboratory experiments include its low cost and its ability to inhibit enzymes in biochemical studies. The main limitation of using 6-Methyl-2-(3-nitrophenyl)benzoic acid, 95% in laboratory experiments is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

The potential future directions for 6-Methyl-2-(3-nitrophenyl)benzoic acid, 95% include its use in the development of new pharmaceuticals, the synthesis of new organic compounds, and the development of new materials. It could also be used in the development of new methods for the synthesis of organic compounds and the study of biochemical and physiological processes. Additionally, 6-Methyl-2-(3-nitrophenyl)benzoic acid, 95% could be used in the development of new inhibitors of enzymes and other proteins, as well as in the study of the effects of various environmental factors on physiological processes.

Synthesis Methods

The synthesis of 6-Methyl-2-(3-nitrophenyl)benzoic acid, 95% is typically performed using the nitration of 6-methylbenzoic acid with nitric acid. The nitration reaction is typically performed in an inert atmosphere, such as nitrogen or argon, and is typically carried out at a temperature of 0-5 °C. The reaction is typically performed in a two-phase system, with the organic phase containing the 6-methylbenzoic acid and the aqueous phase containing the nitric acid. The reaction is typically complete within one hour.

properties

IUPAC Name

2-methyl-6-(3-nitrophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c1-9-4-2-7-12(13(9)14(16)17)10-5-3-6-11(8-10)15(18)19/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUULXFPIIHDSHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00690041
Record name 3-Methyl-3'-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261983-26-9
Record name 3-Methyl-3'-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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